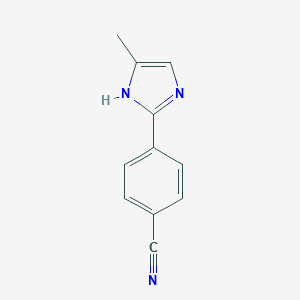
4-(4-Methyl-1h-imidazol-2-yl)-benzonitrile
Descripción
2-(4-Cyanophenyl)-4-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a cyanophenyl group and a methyl group in the structure of this compound makes it unique and potentially useful in various scientific and industrial applications.
Propiedades
Número CAS |
172980-19-7 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
4-(5-methyl-1H-imidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C11H9N3/c1-8-7-13-11(14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14) |
Clave InChI |
HDSGTAFETTULSR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
SMILES canónico |
CC1=CN=C(N1)C2=CC=C(C=C2)C#N |
Sinónimos |
4-(4-METHYL-1H-IMIDAZOL-2-YL)-BENZONITRILE |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This reaction allows for the rapid and sustainable synthesis of the desired compound . The reaction conditions typically involve the use of a suitable solvent, such as ethanol, and a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Cyanophenyl)-4-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Aplicaciones Científicas De Investigación
2-(4-Cyanophenyl)-4-methyl-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-cyanophenyl)(hydroxy)methyl)acrylate: Another compound with a cyanophenyl group, used in similar applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Used as a catalyst in organic reactions.
Uniqueness
2-(4-Cyanophenyl)-4-methyl-1H-imidazole is unique due to its specific structure, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


